![molecular formula C25H32N2O4 B11473998 3-(acetylamino)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yladamantane-1-carboxamide](/img/structure/B11473998.png)
3-(acetylamino)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yladamantane-1-carboxamide
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Overview
Description
3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cycloaddition reactions of activated cyclopropanes and enamides, which are promoted by NaOH as a catalyst . The reaction conditions often require precise temperature control and the use of specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids or polyols. These methods are designed to be environmentally friendly and efficient, with high recyclability of the catalysts .
Chemical Reactions Analysis
Types of Reactions
3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include CuO, I2, and pyridine for oxidation . The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its bioactivity against cancer cells and microbes.
Spirooxindole: Exhibits various biological properties, including antimicrobial and antitumor activities.
Uniqueness
3-ACETAMIDO-N-{SPIRO[1,3-BENZODIOXOLE-2,1’-CYCLOHEXAN]-6-YL}ADAMANTANE-1-CARBOXAMIDE is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H32N2O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-acetamido-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-yladamantane-1-carboxamide |
InChI |
InChI=1S/C25H32N2O4/c1-16(28)27-24-13-17-9-18(14-24)12-23(11-17,15-24)22(29)26-19-5-6-20-21(10-19)31-25(30-20)7-3-2-4-8-25/h5-6,10,17-18H,2-4,7-9,11-15H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
OWHKUDDXJAVMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)NC4=CC5=C(C=C4)OC6(O5)CCCCC6 |
Origin of Product |
United States |
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